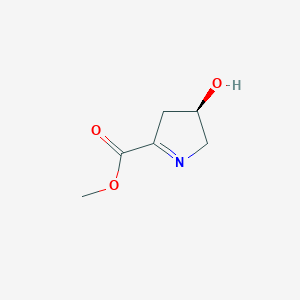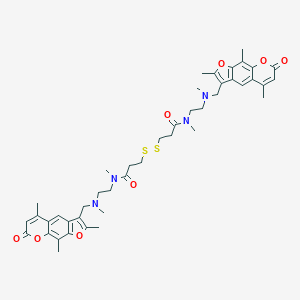
Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a psoralen derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) involves the formation of covalent bonds between the compound and DNA or proteins. The compound contains two sulfur atoms, which can form covalent bonds with thymine residues in DNA or with amino acid residues in proteins. This covalent crosslinking can then be used to study the interactions between DNA and proteins or to induce DNA damage for the study of DNA repair mechanisms.
Biochemical and Physiological Effects:
Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage, which can lead to cell death or DNA repair mechanisms. Additionally, it has been shown to crosslink proteins to DNA, allowing for the identification of protein binding sites. It has also been shown to have anti-tumor effects, making it a potential tool for cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) is its ability to induce DNA crosslinking, which can be used to study DNA repair mechanisms. Additionally, its ability to crosslink proteins to DNA makes it a useful tool for the study of protein-DNA interactions. However, one limitation of the compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) in scientific research. One potential direction is the study of its anti-tumor effects, which could lead to the development of new cancer treatments. Additionally, it could be used in the study of DNA repair mechanisms in various organisms, including humans. Finally, it could be used in the study of protein-DNA interactions in a variety of systems, including the identification of protein binding sites in complex biological systems.
Méthodes De Synthèse
Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) can be synthesized through a series of chemical reactions. The first step involves the synthesis of 2,5,9-trimethylpsoralen, which is then reacted with ethylmethylamine and formaldehyde to produce the intermediate compound, ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen. This compound is then reacted with sulfur to produce the final product, dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen).
Applications De Recherche Scientifique
Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) has been used in a variety of scientific research applications. One of its primary uses is in the study of DNA repair mechanisms. It has been shown to be an effective tool for inducing DNA crosslinking, which can be used to study the mechanisms of DNA repair. Additionally, it has been used in the study of protein-DNA interactions, as it can crosslink proteins to DNA, allowing for the identification of protein binding sites.
Propriétés
Numéro CAS |
112250-61-0 |
|---|---|
Nom du produit |
Dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) |
Formule moléculaire |
C44H54N4O8S2 |
Poids moléculaire |
831.1 g/mol |
Nom IUPAC |
N-methyl-3-[[3-[methyl-[2-[methyl-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methyl]amino]ethyl]amino]-3-oxopropyl]disulfanyl]-N-[2-[methyl-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methyl]amino]ethyl]propanamide |
InChI |
InChI=1S/C44H54N4O8S2/c1-25-19-39(51)55-41-27(3)43-33(21-31(25)41)35(29(5)53-43)23-45(7)13-15-47(9)37(49)11-17-57-58-18-12-38(50)48(10)16-14-46(8)24-36-30(6)54-44-28(4)42-32(22-34(36)44)26(2)20-40(52)56-42/h19-22H,11-18,23-24H2,1-10H3 |
Clé InChI |
IOTZAFHOGRWAKS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN(C)CCN(C)C(=O)CCSSCCC(=O)N(C)CCN(C)CC4=C(OC5=C4C=C6C(=CC(=O)OC6=C5C)C)C)C |
SMILES canonique |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN(C)CCN(C)C(=O)CCSSCCC(=O)N(C)CCN(C)CC4=C(OC5=C4C=C6C(=CC(=O)OC6=C5C)C)C)C |
Autres numéros CAS |
112250-61-0 |
Synonymes |
DBP-psoralen dithiobis(ethylmethylamidoethylmethylaminomethyl-2,5,9-trimethylpsoralen) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



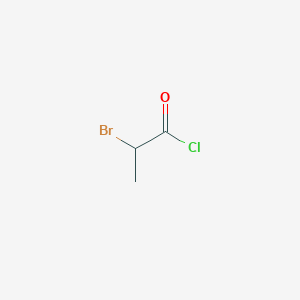
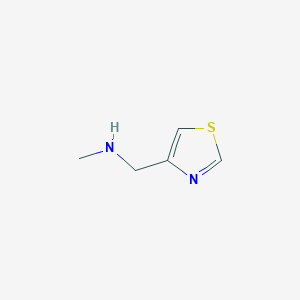
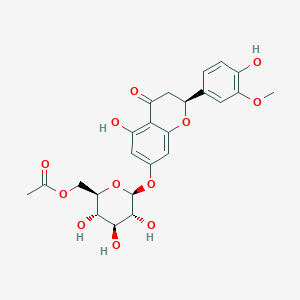
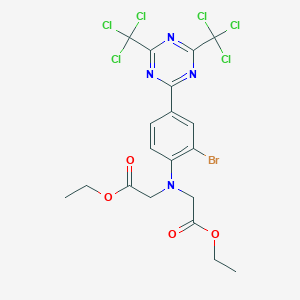
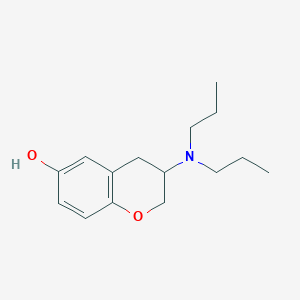
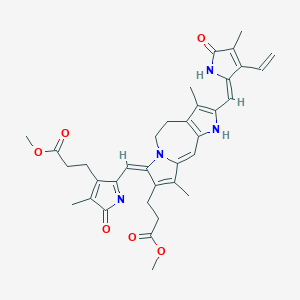
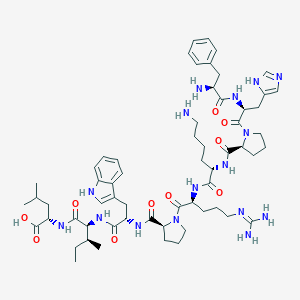
![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)
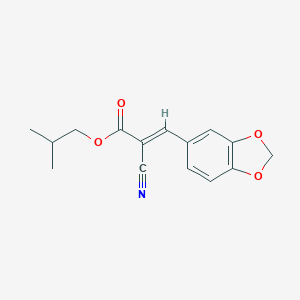
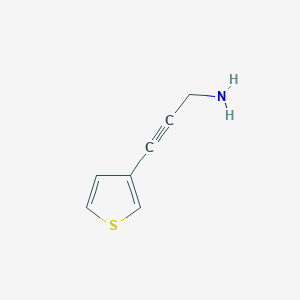
![Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride](/img/structure/B55860.png)
